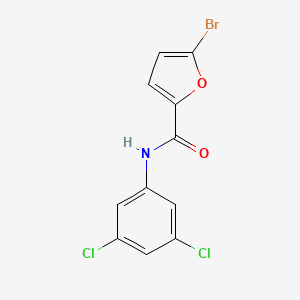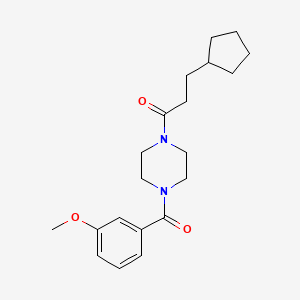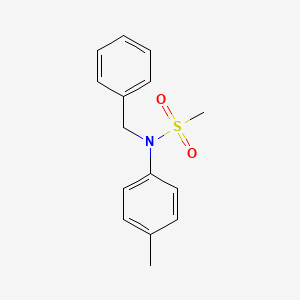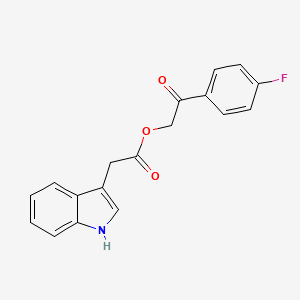
5-bromo-N-(3,5-dichlorophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3,5-dichlorophenyl)-2-furamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'BDF' and is known for its unique properties that make it an ideal candidate for various research studies. In
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(3,5-dichlorophenyl)-2-furamide has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of neuroscience, where it is used to study the role of voltage-gated sodium channels in the nervous system. BDF has also been used in studies related to pain management, epilepsy, and other neurological disorders.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(3,5-dichlorophenyl)-2-furamide is related to its ability to block voltage-gated sodium channels. These channels play a critical role in the generation and propagation of action potentials in neurons. By blocking these channels, BDF can reduce the excitability of neurons and prevent the generation of abnormal electrical activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific research application. In general, BDF has been shown to reduce the excitability of neurons and prevent the generation of abnormal electrical activity. This can have a range of effects, including reducing pain, preventing seizures, and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 5-bromo-N-(3,5-dichlorophenyl)-2-furamide is its high potency and selectivity for voltage-gated sodium channels. This makes it an ideal candidate for studying the role of these channels in various neurological disorders. However, BDF does have some limitations, including its potential toxicity and the need for specialized expertise in organic chemistry to synthesize the compound.
Zukünftige Richtungen
There are many potential future directions for research related to 5-bromo-N-(3,5-dichlorophenyl)-2-furamide. One area of interest is the development of more selective and potent compounds that can target specific subtypes of voltage-gated sodium channels. Another potential direction is the use of BDF in combination with other compounds to enhance its therapeutic effects. Additionally, there is a need for further research to explore the potential applications of BDF in other areas of scientific research beyond neuroscience.
Conclusion:
In conclusion, this compound is a chemical compound that has shown great promise in scientific research related to neuroscience and other fields. Its unique properties make it an ideal candidate for studying the role of voltage-gated sodium channels in various neurological disorders. While there are some limitations to its use, there is a need for further research to explore its potential applications and to develop new and more selective compounds that can target specific subtypes of sodium channels.
Synthesemethoden
The synthesis of 5-bromo-N-(3,5-dichlorophenyl)-2-furamide is a complex process that requires expertise in organic chemistry. One of the most commonly used methods for synthesizing this compound is the Friedel-Crafts acylation of 5-bromo-2-furancarboxylic acid with 3,5-dichlorobenzoyl chloride. This method yields a high purity product that is suitable for scientific research applications.
Eigenschaften
IUPAC Name |
5-bromo-N-(3,5-dichlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrCl2NO2/c12-10-2-1-9(17-10)11(16)15-8-4-6(13)3-7(14)5-8/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFRWSLLEHVKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5697654.png)

![2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697677.png)



![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)


![methyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5697730.png)

![methyl [(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetate](/img/structure/B5697738.png)
![N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5697744.png)